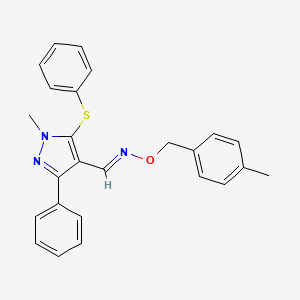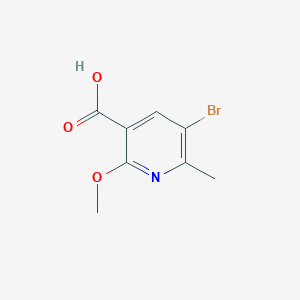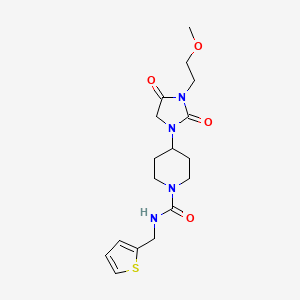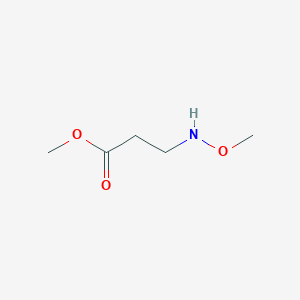
Ruthenium(IV) oxide
Descripción general
Descripción
Ruthenium(IV) Oxide is a highly insoluble thermally stable Ruthenium source suitable for glass, optic, and ceramic applications . It is a dark purple (nearly black) crystalline solid with a great capacity to store charge in aqueous solutions .
Synthesis Analysis
The synthesis of Ruthenium(IV) oxide has been explored in various studies. One method involves the green synthesis and characterization of ruthenium oxide nanoparticles using water extracts of Gunnera perpensa leaves as a reducing agent . Another approach involves the preparation of ruthenium oxide (RuO2) thick films using a mixture of invertase enzyme and ruthenium ions dissolved in water .Molecular Structure Analysis
Ruthenium(IV) oxide adopts the rutile crystal structure, similar to titanium dioxide and several other metal oxides . The crystal structure of the Ru (IV)-oxo complex was determined by X-ray crystallography .Chemical Reactions Analysis
Ruthenium(IV) oxide is widely used as an electrocatalyst for producing chlorine, chlorine oxides, and O2 . It can be oxidized to ruthenium (IV) oxide (RuO2, oxidation state +4), which can in turn be oxidized by H2O2 in acidic condition .Physical And Chemical Properties Analysis
Ruthenium(IV) oxide is a dark brown solid at room temperature. It features a crystalline structure with a rutile-type tetragonal system . It is a highly insoluble thermally stable Ruthenium source .Aplicaciones Científicas De Investigación
Supercapacitor Electrode Material
RuO2 is used in the preparation of thick film supercapacitor electrodes . The capacitance per unit mass of RuO2 thick films produced with invertase enzyme in amorphous structure was found to be 845 F g −1 . RuO2 exhibits pseudo-capacitive properties where the electron transfer occurs by very fast oxidation and reduction reactions occurring at the middle layer .
Catalyst for Hydrogen Evolution Reaction
RuO2 can be used as a catalyst for hydrogen evolution reaction . This is a half-cell reaction that occurs at the cathode of an electrochemical cell, which can be an important part of electrolysis of water where it forms hydrogen gas .
Electronics
RuO2 is used in the creation of sophisticated materials for electronic devices , such as transistors, memory chips, and conductive coatings . These materials’ distinct electronic structures enable more effective and flexible electronic systems, and consequently improve device performance .
Sensors
Size-dependent electronic characteristics enable ruthenium nanoclusters to detect gases and biomolecules with high sensitivity and selectivity . This makes RuO2 a valuable material in the development of sensors .
Biomedical Applications
Because of their stability and biocompatibility, ruthenium nanoclusters are used in the biomedical industry as drug delivery systems and imaging agents .
Photocatalysis
Ruthenium nanoclusters have shown photocatalytic efficiency in light-driven chemical processes, and thus may aid in solar energy conversion and environmental cleanup . Their roles in sustainable uses of solar energy may make these materials valuable for solving global problems .
Deacon Process
RuO2 is used as a catalyst in the Deacon process which produces chlorine through the oxidation of hydrogen chloride .
Energy Storage
RuO2 is highly useful in energy storage applications . Its distinct characteristics arising from its nanoscale size and tunable electrical configuration make it a promising material in this field .
Mecanismo De Acción
Ruthenium(IV) oxide, also known as Ruthenium dioxide, is an inorganic compound with the formula RuO2. This black solid is the most common oxide of ruthenium and has a wide range of applications due to its unique properties .
Target of Action
Ruthenium(IV) oxide primarily targets the oxygen evolution reaction (OER) in various applications. It is widely used as an electrocatalyst for producing chlorine, chlorine oxides, and O2 . It is also used as the main component in the catalyst of the Sumitomo-Deacon process, which produces chlorine by the oxidation of hydrogen chloride .
Mode of Action
Ruthenium(IV) oxide interacts with its targets through redox reactions . It is known for its high electrical conductivity and exceptional catalytic activity . In the context of the oxygen evolution reaction, it facilitates the oxidation of water molecules, leading to the production of oxygen gas .
Biochemical Pathways
The primary biochemical pathway affected by Ruthenium(IV) oxide is the oxygen evolution reaction . This reaction is a crucial step in water splitting, a process that is fundamental to many energy and environmental applications . Ruthenium(IV) oxide acts as a catalyst in this reaction, enhancing its efficiency and rate .
Pharmacokinetics
These nanoparticles can be designed to have specific properties, such as size and surface charge, which can influence their bioavailability and pharmacokinetics .
Result of Action
The primary result of Ruthenium(IV) oxide’s action is the efficient production of oxygen gas from water molecules . In addition, it is used in supercapacitor applications because of its wide potential window for reversible redox reactions and a long-life cycle .
Action Environment
Ruthenium(IV) oxide exhibits excellent stability in various environments. It is known for its robustness in acidic environments and can withstand harsh chemical conditions .
Safety and Hazards
Direcciones Futuras
Ruthenium(IV) oxide is being used as the main component in the catalyst of the Sumitomo-Deacon process which produces chlorine by the oxidation of hydrogen chloride . Future research is focusing on the development of efficient and Ir-free OER electrocatalysts for the continuing competitiveness of PEM water electrolyzers .
Propiedades
IUPAC Name |
dioxoruthenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Ru | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCIAKWEIIZHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ru]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
RuO2, O2Ru | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | Ruthenium(IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ruthenium(IV)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065193 | |
| Record name | Ruthenium oxide (RuO2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Ruthenium dioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17156 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ruthenium(IV) oxide | |
CAS RN |
12036-10-1, 11113-84-1 | |
| Record name | Ruthenium dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenium dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenium oxide (RuO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ruthenium oxide (RuO2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ruthenium (IV) oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of ruthenium dioxide?
A1: The molecular formula of ruthenium dioxide is RuO2. Its molecular weight is 133.07 g/mol.
Q2: What is the crystal structure of RuO2?
A2: RuO2 crystallizes in the rutile structure, characterized by octahedrally coordinated ruthenium atoms and three-coordinated oxygen atoms. []
Q3: What are the key spectroscopic features of RuO2?
A3: While specific spectroscopic data is limited in the provided research, RuO2 can be characterized using techniques like X-ray diffraction (XRD) to determine its crystal structure and X-ray photoelectron spectroscopy (XPS) to analyze its elemental composition and oxidation states. [, ]
Q4: How does the hydration level of RuO2 impact its performance in pH electrodes?
A4: Research indicates that the hydration level of RuO2 powders used in thick-film pH electrodes influences their sensitivity and stability, particularly in acidic media. []
Q5: Is RuO2 stable in acidic environments?
A5: While RuO2 is known for its stability, research shows varying degrees of chemical attack and potential failure in some printed RuO2 electrodes after prolonged exposure to acidic media. []
Q6: How does RuO2 interact with aluminum nitride (AlN) substrates in thick-film resistors?
A6: Thermodynamic calculations predict a reaction between RuO2 and AlN, leading to the design of resistor pastes that create defined porosity in the films to mitigate this interaction. []
Q7: What is the role of RuO2 in catalyzing the oxidation of water to oxygen?
A7: RuO2 is known to be an active catalyst for the oxygen evolution reaction (OER). Research suggests its activity can be further enhanced when combined with other metals like nickel or cobalt, forming special active sites that facilitate the reaction. [, ]
Q8: How does the presence of platinum affect the catalytic activity of RuO2 in chlorine evolution?
A8: Studies demonstrate a synergistic effect when platinum is combined with RuO2 for the chlorine evolution reaction (CER) in acidic electrolytes. The 50RuO2-50Pt electrode exhibits faster CER kinetics and a wider potential window between chlorine and oxygen evolution compared to pure RuO2. []
Q9: Can RuO2 catalyze reactions other than water oxidation?
A9: Yes, RuO2 exhibits catalytic activity for various reactions. For example, it has been studied for its ability to catalyze the oxidation of chloride to chlorine by cerium(IV) ions [] and the oxidative dissolution by periodate ions. []
Q10: Can RuO2 be used for the catalytic oxidation of organic compounds?
A11: Yes, studies show that nanostructured RuO2 can effectively catalyze the oxidation of aromatic compounds, offering a potential solution for environmental remediation. []
Q11: How is computational chemistry used to understand RuO2's catalytic properties?
A12: Density functional theory (DFT) calculations have been employed to investigate the impact of local structures, or "special active sites", on the catalytic activity of RuO2 and related materials. These calculations provide insights into reaction mechanisms, adsorption energies, and the influence of dopants or surface modifications. []
Q12: Have any quantitative structure-activity relationship (QSAR) models been developed for RuO2-based catalysts?
A13: While the provided research does not explicitly mention QSAR models for RuO2, the concept of "special active sites" and the investigation of local structure-activity relationships through DFT calculations represent a step towards understanding and potentially predicting the catalytic behavior of RuO2-based materials. []
Q13: What strategies can be employed to improve the stability of RuO2-based electrodes?
A14: Research highlights the importance of controlling the hydration level of RuO2 powders and optimizing paste compositions to enhance the stability of thick-film electrodes, particularly under acidic conditions. [, ]
Q14: Can the morphology of RuO2 affect its stability and performance?
A15: Yes, studies using liquid-phase transmission electron microscopy revealed that the nanoscale morphology of RuO2, particularly the different crystallographic facets, can influence its dissolution behavior and overall stability under oxidizing conditions. []
Q15: What analytical techniques are commonly used to characterize RuO2 materials?
A16: Common techniques include X-ray diffraction (XRD) for crystal structure, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) for morphology, X-ray photoelectron spectroscopy (XPS) for elemental analysis and oxidation states, and electrochemical methods like cyclic voltammetry and electrochemical impedance spectroscopy for evaluating electrochemical properties. [, , , , , , ]
Q16: How is the specific surface area of RuO2 powders determined?
A17: Research suggests a method involving the adsorption of palmitic acid from n-heptane solution to determine the specific surface area of finely divided RuO2 powder. This technique provides a simpler alternative to gas adsorption methods. []
Q17: What are the potential environmental concerns associated with ruthenium dioxide?
A18: While RuO2 itself is considered relatively inert, the release of volatile ruthenium species, such as RuO4, during high-temperature processes like vitrification of radioactive waste poses potential environmental risks. []
Q18: Are there strategies to mitigate the environmental impact of ruthenium dioxide?
A19: Research suggests that understanding the formation mechanisms of volatile ruthenium species, such as RuO4, during processes like vitrification is crucial for developing strategies to control and minimize their release. []
Q19: How do different oxidants influence the dissolution behavior of RuO2?
A20: Studies reveal varying dissolution kinetics and mechanisms depending on the oxidant used. For instance, periodate ions appear to act as two-electron oxidants, while bromate ions function as six-electron oxidants in the oxidative dissolution of RuO2 hydrate. [, ]
Q20: What factors influence the rate of RuO2 dissolution?
A21: Factors such as the type and concentration of the oxidant, pH of the solution, temperature, and the presence of other ions can all impact the rate of RuO2 dissolution. [, ]
Q21: What materials can be considered as alternatives to RuO2 in specific applications?
A22: The choice of alternatives depends on the specific application. For example, while platinum exhibits higher activity for hydrogen evolution, RuO2 presents better resistance to poisoning by metal ions. [] In electrochemical capacitors, other transition metal oxides or conductive polymers might be considered.
Q22: Are there established methods for recycling ruthenium dioxide from industrial waste?
A22: Due to the high value of ruthenium, recycling from industrial waste streams, such as spent catalysts, is an active area of research. Methods often involve leaching the ruthenium from the waste material followed by recovery and purification steps.
Q23: What are some key historical milestones in the research and application of RuO2?
A24: Early research recognized RuO2's metallic conductivity and its potential in electronic devices. [] Later, its catalytic properties, particularly for the oxygen evolution reaction, garnered significant attention. The development of RuO2-based electrodes for applications like pH sensing and electrochemical capacitors marked further milestones.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2440814.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2440819.png)
![methyl 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2440821.png)

![1-methyl-8-(4-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2440823.png)




![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide](/img/structure/B2440832.png)


